Isopropyl 3-amino-4-hydrazinobenzoate
Description
Isopropyl 3-amino-4-hydrazinobenzoate is a benzoic acid derivative featuring an amino group at the 3-position, a hydrazine substituent at the 4-position, and an isopropyl ester moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional groups, which enable diverse reactivity. The hydrazine group, in particular, may facilitate applications in coordination chemistry, catalysis, or as a precursor for heterocyclic compounds.
Properties
CAS No. |
177960-52-0 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
propan-2-yl 3-amino-4-hydrazinylbenzoate |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)15-10(14)7-3-4-9(13-12)8(11)5-7/h3-6,13H,11-12H2,1-2H3 |
InChI Key |
RTOFQFBBNUXKLE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NN)N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NN)N |
Synonyms |
Benzoic acid, 3-amino-4-hydrazino-, 1-methylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Key analogs and their substituent differences:
*Estimated based on analogs.
Key Observations :
- Reactivity: The hydrazine group in the target compound distinguishes it from analogs like 3-amino-4-chloro-N-isopropylbenzamide (chloro substituent) and Isopropyl 3-cyano-4-isopropoxybenzoate (cyano group). Hydrazine’s nucleophilic and reducing properties may enhance utility in metal coordination or heterocycle synthesis.
- Solubility: The polar hydrazine and amino groups likely increase water solubility compared to nonpolar derivatives like Isopropyl 3-cyano-4-isopropoxybenzoate.
- Stability: Chloro and cyano substituents in analogs may confer greater stability under acidic conditions compared to hydrazine, which is prone to oxidation.
Physicochemical Properties
*Predicted using fragment-based methods.
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